4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with tert-butyl, cyclopropyl, and pyrimidinyl-piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, the tert-butyl and cyclopropyl groups are introduced via nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The pyrimidin-2-yl group is attached to piperazine through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Assembly: The intermediate compounds are then combined under controlled conditions to form the final product. This step may involve heating and the use of catalysts to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, employing large-scale reactors and continuous flow processes to enhance yield and efficiency. Key considerations include the purity of starting materials, reaction times, and the optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can modify the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to pyrimidine-binding sites, potentially modulating the activity of these targets. This binding can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-19(2,3)15-13-16(23-17(22-15)14-5-6-14)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h4,7-8,13-14H,5-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBNOYRIIVIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.